1-(4-chlorobenzoyl)-4-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

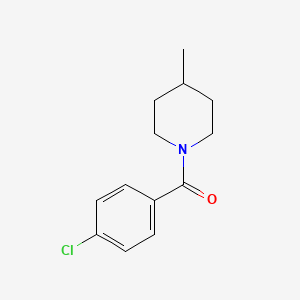

“1-(4-chlorobenzoyl)-4-methylpiperidine” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “1-(4-chlorobenzoyl)” part refers to a 4-chlorobenzoyl group attached to the first carbon of the piperidine ring .

Molecular Structure Analysis

The molecular structure of “1-(4-chlorobenzoyl)-4-methylpiperidine” would consist of a piperidine ring with a methyl group attached to the fourth carbon and a 4-chlorobenzoyl group attached to the first carbon. The 4-chlorobenzoyl group would consist of a benzene ring with a chlorine atom at the fourth position and a carbonyl group at the first position .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-chlorobenzoyl)-4-methylpiperidine” would depend on its molecular structure. For instance, it would likely be a solid at room temperature, given the presence of the piperidine ring and benzoyl group. Its solubility in various solvents would depend on the polarity of the molecule .Scientific Research Applications

Medicine: Analgesic and Anti-inflammatory Applications

“1-(4-Chlorobenzoyl)-4-methylpiperidine” has been explored for its potential use in medicine, particularly due to its structural similarity to known analgesic and anti-inflammatory compounds. It may act on central or peripheral nervous system pathways to alleviate pain and reduce inflammation. Research is ongoing to determine its efficacy and safety profile for potential therapeutic use .

Agriculture: Pesticide Development

In agriculture, this compound could be utilized in the synthesis of new pesticides. Its chemical structure allows for modifications that can enhance its potency and selectivity towards agricultural pests. Studies are being conducted to assess its environmental impact and effectiveness in pest management strategies .

Material Science: Polymer Synthesis

“1-(4-Chlorobenzoyl)-4-methylpiperidine” may serve as an intermediate in the synthesis of advanced polymers. Its incorporation into polymer chains could impart desirable properties such as increased durability or chemical resistance, making it valuable in the development of specialized materials .

Environmental Science: Pollutant Degradation

This compound’s reactivity makes it a candidate for the development of environmental cleanup agents, particularly in the degradation of persistent organic pollutants. Research is focused on its potential to break down harmful chemicals into less toxic forms .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, “1-(4-Chlorobenzoyl)-4-methylpiperidine” could be used as a standard or a derivatization agent in chromatographic analysis. Its unique chemical signature allows for the precise detection and quantification of various substances in complex mixtures .

Pharmacology: Drug Discovery

The compound’s pharmacological activity is being investigated for drug discovery purposes. It may interact with various biological targets, leading to the development of new medications for diseases that currently have limited treatment options .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide, have been shown to targetProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

Related compounds have been shown to interfere with thecyclooxygenase pathway , which is responsible for the production of prostaglandins from arachidonic acid. By inhibiting this pathway, the compound could potentially reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Pharmacokinetics

Similar compounds like 4-chlorobenzoyl chloride have been reported to have a boiling point of 102-104 °c/11 mmhg and a density of 1365 g/mL at 20 °C . These properties could influence the compound’s bioavailability and distribution within the body.

properties

IUPAC Name |

(4-chlorophenyl)-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCVBEBLQYNZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzoyl)-4-methylpiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5527902.png)

![5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5527917.png)

![(1S*,5R*)-6-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5527918.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5527921.png)

![2-amino-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5527923.png)

![N-{3-ethoxy-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5527935.png)

![(1,1-dimethyl-2-{3-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5527940.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl}methyl)-N-methylcyclopent-3-ene-1-carboxamide](/img/structure/B5527944.png)

![6-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-benzothiazole](/img/structure/B5527957.png)

![N'-[4-(diethylamino)benzylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5527961.png)

![2-[2-(2,4-dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxyisoquinolin-1(2H)-one](/img/structure/B5527967.png)

![1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5527978.png)

![4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5527983.png)